(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]
Description
The compound "(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]" is a spirocyclic molecule featuring a fused pyrrolo-oxazole ring system connected to an oxetane moiety via a spiro junction. This architecture confers unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry for modulating drug solubility, metabolic stability, and target binding. The spiro configuration introduces rigidity, which can enhance selectivity in biological interactions compared to planar analogs .
Synthetic routes to similar spiro-pyrrolo-oxazole derivatives often involve cyclization strategies, such as photochemical reactions (e.g., ) or acid-catalyzed ring closure.
Properties
IUPAC Name |
(7aS)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7-4-11-8(5-10-6-8)9(7)3-1/h7H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTYKSKNEMCVTK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3(N2C1)COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC3(N2C1)COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The biological activity of (7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane] is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems and may act as modulators of enzyme activity. The oxazole ring in particular has been associated with anti-inflammatory and anticancer properties due to its ability to inhibit specific signaling pathways that promote cell proliferation and survival.
Pharmacological Effects
Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines, suggesting it could be developed as an anticancer agent.
- Neuroprotective Properties : Some derivatives have been noted for their ability to protect neuronal cells from oxidative stress.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress in neurons |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane] | Spirocyclic | Antimicrobial, Cytotoxic |
| Coumermycin A(1) | Aminocoumarin | Antibacterial |
| Threonine Deaminase Inhibitors | Enzyme inhibitors | Anticancer |
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of spirocyclic compounds similar to (7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane] demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies on cancer cell lines showed that (7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane] induced apoptosis through the activation of caspase pathways. This suggests potential for development as an anticancer therapeutic agent.
Research Findings
Recent research has focused on the synthesis and evaluation of (7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]. Key findings include:
- Synthesis Techniques : Various synthetic routes have been explored to enhance yield and purity.
- Biological Assays : Standardized assays for antimicrobial and cytotoxic activities have been established to evaluate efficacy.
- Structure-Activity Relationship (SAR) : Investigations into how structural modifications impact biological activity are ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane] and related compounds:
Key Findings:
Substituent Effects :
- Trichloromethyl (): Introduces steric bulk and electron-withdrawing effects, favoring electrophilic reactivity. This group is absent in the oxetane-spiro compound, which instead prioritizes metabolic stability via the oxetane .
- Phenyl (): Enhances π-π stacking with biological targets but may reduce solubility compared to the oxetane’s polar oxygen atom .
- tert-Butyl (): Balances lipophilicity and steric protection, often used to prolong half-life in vivo .
Functional Group Contributions :
- Oxetane (Target Compound): The oxetane’s ring strain and oxygen atom improve aqueous solubility and resistance to oxidative metabolism, a feature absent in dione or ketone analogs .
- Dione (): The dual ketone groups increase hydrogen-bonding capacity but may lead to instability under basic conditions .
Synthetic Accessibility :
- The oxetane-spiro compound likely requires advanced spirocyclization techniques, whereas trichloromethyl or phenyl derivatives are synthesized via straightforward alkylation/acylation (e.g., ).
Biological Relevance :
- While direct bioactivity data for the target compound are unavailable, structural analogs like the phenyl-substituted variant () show promise in kinase inhibition, suggesting the oxetane-spiro derivative could be optimized for similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
